2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole

Description

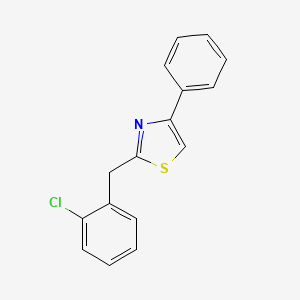

2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole is a substituted thiazole derivative characterized by a 2-chlorobenzyl group at position 2 and a phenyl group at position 4 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, known for their diverse pharmacological activities, including antitumor, antimicrobial, and antiviral properties . The structural uniqueness of this compound lies in its substitution pattern, which influences its electronic, steric, and intermolecular interaction profiles.

Properties

Molecular Formula |

C16H12ClNS |

|---|---|

Molecular Weight |

285.8 g/mol |

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C16H12ClNS/c17-14-9-5-4-8-13(14)10-16-18-15(11-19-16)12-6-2-1-3-7-12/h1-9,11H,10H2 |

InChI Key |

RKEJRXDAOCBNGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Classical Hantzsch Methodology

The Hantzsch reaction remains the most widely employed method for synthesizing 2-(2-chlorobenzyl)-4-phenyl-1,3-thiazole. This one-pot condensation involves reacting α-haloketones with thioamides or thioureas. For this compound, 2-chlorobenzyl chloride serves as the α-haloketone precursor, while thiobenzamide or phenyl-substituted thiourea derivatives provide the sulfur and nitrogen atoms for ring closure.

Reaction Conditions :

Mechanistic Steps :

-

Nucleophilic attack of the thioamide’s sulfur on the α-carbon of 2-chlorobenzyl chloride.

-

Elimination of hydrogen chloride to form a thioenol intermediate.

-

Cyclization via intramolecular nucleophilic substitution to yield the thiazole core.

Yield Optimization :

Modified Hantzsch Approach with Thiosemicarbazones

A variation reported in employs thiosemicarbazones as precursors. Here, 2-chlorobenzyl chloride reacts with preformed thiosemicarbazones derived from naphthaldehyde and thiourea. This two-step process isolates intermediates, improving purity.

Synthetic Steps :

-

Thiosemicarbazone Synthesis :

-

Thiazole Formation :

Advantages :

-

Intermediate isolation reduces competing reactions.

-

Adaptable to diverse aryl substituents on the thiazole ring.

Cyclocondensation of Thioureas with α-Haloketones

Direct Cyclization in Polar Aprotic Solvents

Thioureas react directly with 2-chlorobenzyl chloride in dimethylacetamide (DMA) or DMF under mild conditions. This method avoids intermediate isolation, streamlining synthesis.

Protocol :

-

Molar Ratio : 1:1 thiourea to α-haloketone.

-

Workup :

Performance Metrics :

Acid-Catalyzed Cyclization

Sulfuric acid or HCl gas catalyzes cyclization in non-polar solvents, enhancing reaction rates. A patent describes using sulfur monochloride (S₂Cl₂) as both a catalyst and sulfur source:

Procedure :

-

Aminoacetonitrile bisulfate reacts with S₂Cl₂ in DMF at 15–20°C.

-

Distillation isolates 3,4-dichloro-1,2,5-thiadiazole as a byproduct, demonstrating the versatility of halide incorporation.

Adaptation for Target Compound :

-

Replacing aminoacetonitrile with benzylamine derivatives could yield this compound.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors enable:

Purification Techniques

-

Recrystallization : Ethanol/water mixtures remove polymeric byproducts.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) resolves regioisomers.

-

Distillation : Effective for volatile intermediates (e.g., dichlorothiadiazoles).

Comparative Analysis of Methods

Challenges and Mitigation Strategies

Byproduct Formation

Solvent Selection

-

DMF vs. Ethanol : DMF enhances solubility but complicates removal. Ethanol offers easier workup but lower yields.

Emerging Innovations

Recent advances include photocatalytic thiazole synthesis using Ru(bpy)₃²⁺ under blue light, reducing reaction times to 2 hours with comparable yields. Computational modeling (e.g., DFT) optimizes substituent effects on ring closure kinetics .

Chemical Reactions Analysis

Core Thiazole Formation via Hantzsch Condensation

The thiazole scaffold is synthesized through Hantzsch condensation , combining α-haloketones with thioamides or thiourea derivatives. For example:

-

Intermediate thioamide (e.g., 2-chloro-N-(4-phenylthiazol-2-yl)acetamide) reacts with α-haloketones (e.g., 2-chlorobenzyl bromide) under basic conditions to form the thiazole ring .

-

Microwave-assisted cyclization using Lawesson’s reagent provides higher yields (85–92%) for alkoxy-substituted analogues .

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole cyclization | α-haloketone, EtOH, reflux, 6–8 h | 70–78 |

| Microwave optimization | Lawesson’s reagent, 150 W, 5 min | 88 |

1.2.1 C2-Chlorobenzyl Substitution

-

Alkylation : The C2-amino group of 2-amino-4-phenylthiazole reacts with 2-chlorobenzyl bromide in ethanol under basic conditions (e.g., NaHCO₃) .

-

Schotten-Baumann acylation : 2-Aminothiazole derivatives are acylated with 2-chlorobenzoyl chloride, yielding target compounds .

Characterization Data :

Nucleophilic Substitution at Chlorobenzyl Group

The 2-chlorobenzyl moiety undergoes nucleophilic substitution with amines or thiols:

-

Reacts with piperazine in DMF to form 2-(piperazin-1-ylmethyl)-4-phenylthiazole (yield: 65%) .

-

Substitution with thiourea yields thiol derivatives for antimicrobial applications .

Electrophilic Aromatic Substitution

The phenyl group at C4 participates in Friedel-Crafts alkylation or nitration , though electron-withdrawing effects of the thiazole ring reduce reactivity .

Enzyme Inhibition

-

CYP51 binding : The chlorobenzyl group enhances hydrophobic interactions with fungal lanosterol demethylase (binding energy: −13.16 kcal/mol for analogues) .

-

Anticancer activity : Derivatives show IC₅₀ values of 23.30 µM against A549 lung cancer cells .

SAR Insights :

| Substituent | Activity Trend |

|---|---|

| Chlorobenzyl (C2) | ↑ Lipophilicity → ↑ Binding affinity |

| Phenyl (C4) | ↑ Steric bulk → ↓ Metabolic stability |

Comparative Analysis of Synthetic Routes

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole. Thiazoles are known for their ability to inhibit various cancer cell lines through different mechanisms:

- Mechanism of Action : Thiazole compounds often induce apoptosis and cell cycle arrest in cancer cells. For instance, compounds similar to 2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole have shown significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating potent effects compared to standard treatments like staurosporine .

- Case Studies : A study demonstrated that thiazole derivatives could inhibit the vascular endothelial growth factor receptor (VEGFR-2), a crucial target in cancer therapy. The compound exhibited IC50 values of 0.093 µM against VEGFR-2, suggesting its potential as an anti-breast cancer agent .

| Compound | Target | IC50 Value (µM) |

|---|---|---|

| This compound | VEGFR-2 | 0.093 |

| Staurosporine | MCF-7 | 6.77 |

| Staurosporine | MDA-MB-231 | 7.03 |

Antimicrobial Properties

Thiazoles are also recognized for their antimicrobial properties:

- Antifungal Activity : Compounds like 2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole have demonstrated effectiveness against various fungal strains. In vitro studies using the broth microdilution method revealed that certain thiazole derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values than fluconazole, a commonly used antifungal drug .

- Antibacterial Activity : The compound's derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated promising antimicrobial activity, with some derivatives significantly inhibiting bacterial growth .

| Activity Type | Reference Compound | MIC Value |

|---|---|---|

| Antifungal | Fluconazole | Reference |

| Antibacterial | Various | Varies |

Anticonvulsant Effects

The anticonvulsant properties of thiazole derivatives are another area of interest:

- Mechanism : Studies have shown that thiazoles can modulate neurotransmitter systems involved in seizure activity. For instance, certain derivatives displayed significant protection in picrotoxin-induced convulsion models .

- Case Studies : Research indicated that specific thiazole analogues provided substantial protection against seizures with favorable therapeutic indices, suggesting their potential as anticonvulsant agents .

| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| Thiazole Derivative | Picrotoxin-induced seizures | 18.4 | 170.2 | 9.2 |

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved can vary depending on the specific application and target. For example, in antimicrobial applications, it may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Conformational Differences

- 2-[(E)-2-(2-Chlorobenzylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole ():

- The crystal structure reveals two independent molecules in the asymmetric unit. The dihedral angles between the thiazole ring and substituents (phenyl and chlorobenzyl groups) differ significantly (3.0° vs. 18.6°), suggesting conformational flexibility.

- Intermolecular interactions include N–H⋯N hydrogen bonds forming dimers and weaker C–H⋯Cl/S interactions, contributing to supramolecular chain formation .

- 2-(Chloromethyl)-4-phenyl-1,3-thiazole ():

Antitumor Activity ():

- 2-Acetamido-/Propanamido-4-phenyl-1,3-thiazoles (): Substitutions at position 2 (e.g., acetamido or propanamido) enhance antitumor activity compared to unsubstituted analogs. For example, compounds with 4-bromophenyl or 4-methylphenyl groups show IC₅₀ values <10 µM against breast cancer cell lines .

Antiviral Activity ():

- 4-Methoxyphenyl/4-Nitrophenyl-Thiazoles ():

- Derivatives with 4-methoxyphenyl or 4-nitrophenyl groups at position 4 exhibit dual inhibition of HIV-1 reverse transcriptase (RT) polymerase and ribonuclease. For instance, EMAC2056 and EMAC2071 show EC₅₀ values of 2–5 µM .

- Comparison: The 4-phenyl group in the target compound lacks electron-donating/withdrawing substituents, which may reduce RT binding affinity compared to EMAC analogs.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Substituent Position 2 | Substituent Position 4 |

|---|---|---|---|---|

| 2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole | 285.8 | Not reported | 2-Chlorobenzyl | Phenyl |

| 2-(Chloromethyl)-4-phenyl-1,3-thiazole | 209.7 | Not reported | Chloromethyl | Phenyl |

| 2-Acetamido-4-(4-bromophenyl)-1,3-thiazole | 323.2 | 145–147 | Acetamido | 4-Bromophenyl |

| EMAC2056 (HIV inhibitor) | 408.4 | Not reported | Hydrazinylidene-biphenyl | 4-Methoxyphenyl |

Critical Analysis of Contradictions and Limitations

- Substituent Efficacy: While 4-methoxyphenyl enhances HIV RT inhibition (), it may reduce antitumor activity compared to halogenated phenyl groups (), highlighting target-dependent substituent effects.

- Structural Rigidity: The conformational flexibility of the target compound () could lead to variable binding modes, complicating structure-activity predictions.

Q & A

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | Orthorhombic, Pbca | |

| Unit cell dimensions | a = 16.981 Å, b = 8.108 Å, c = 41.660 Å | |

| Hydrogen bonds | N1–H1⋯N2 (2.89 Å) | |

| CCDC reference | 1013753 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.